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Compound of Interest

Compound Name: 5-Chloro-3-hydroxypicolinonitrile

Cat. No.: B1398180

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-3-
hydroxypicolinonitrile

This guide provides a comprehensive technical overview of 5-Chloro-3-
hydroxypicolinonitrile, a heterocyclic building block of significant interest to researchers in
medicinal chemistry and drug development. The document delves into its core chemical
properties, reactivity, synthesis, and potential applications, offering field-proven insights
grounded in established scientific principles.

Introduction: A Versatile Scaffold for Discovery

5-Chloro-3-hydroxypicolinonitrile, with the IUPAC name 5-chloro-3-hydroxypyridine-2-
carbonitrile, is a multi-functionalized pyridine derivative.[1] The pyridine ring is a "privileged"
structural motif, integral to a substantial number of FDA-approved drugs.[2][3] This compound's
unique arrangement of a chloro group, a hydroxyl group, and a nitrile group on the pyridine
core makes it a highly versatile starting material for the synthesis of diverse compound
libraries. The strategic placement of these functional groups allows for selective modification,
providing a robust platform for structure-activity relationship (SAR) studies in drug discovery
programs.[4][5] The nitrile moiety, in particular, is increasingly valued in medicinal chemistry for
its ability to act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, often
enhancing target binding affinity and improving pharmacokinetic profiles.[6][7]

Physicochemical and Spectroscopic Profile
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Precise characterization is the bedrock of reproducible research. The fundamental properties of
5-Chloro-3-hydroxypicolinonitrile are summarized below. While some experimental data is
limited in publicly available literature, predicted values from reliable computational models
provide a strong baseline for experimental design.

Core Chemical Properties

Property Value Source

5-chloro-3-hydroxypyridine-2-

IUPAC Name carbonitrile PubChem[1]
CAS Number 202186-21-8 BLD Pharm|8]
Molecular Formula CeH3CIN20 PubChem[1]
Molecular Weight 154.55 g/mol PubChem[1]
Boiling Point 410.7 £ 45.0 °C (Predicted) ChemicalBook[9]
Density 1.52 + 0.1 g/cm3 (Predicted) ChemicalBook[9]
pKa 0.30 + 0.20 (Predicted) ChemicalBook[9]
XLogP3-AA 1.7 (Computed) PubChem[1]

Spectroscopic Characterization (Expected)

While a definitive, published spectrum for this specific molecule is not readily available, data
from closely related analogs, such as 3-hydroxy-4-substituted picolinonitriles, allows for an
expert prediction of its key spectral features.[10] Commercial suppliers confirm the availability
of characterization data (NMR, HPLC, LC-MS) upon request.[8]

e 'H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic
region, corresponding to the two protons on the pyridine ring. These signals will appear as
doublets due to coupling with each other. A broad singlet corresponding to the hydroxyl
proton will also be present, the chemical shift of which may vary depending on the solvent
and concentration.

e 13C NMR: The carbon NMR spectrum should display six unique signals for the six carbon
atoms in the molecule. The carbon atom of the nitrile group (C=N) will have a characteristic
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chemical shift in the 115-120 ppm range. The carbons attached to the electronegative
chlorine, oxygen, and ring nitrogen atoms will also show distinct and predictable shifts.

e FTIR: The infrared spectrum will be characterized by several key absorbances. A sharp,
strong peak around 2230 cm~1 is indicative of the nitrile (C=N) stretch.[10] A broad
absorption band in the region of 3200-3600 cm~* will correspond to the O-H stretching of the
hydroxyl group. Additional peaks in the 1400-1600 cm~* region will represent the C=C and
C=N stretching vibrations of the pyridine ring.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the
molecular formula by providing a highly accurate mass measurement. The mass spectrum
would show a characteristic isotopic pattern for the [M]+ and/or [M+H]* ions due to the
presence of one chlorine atom (3*Cl and 3’Cl in an approximate 3:1 ratio).

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Chloro-3-hydroxypicolinonitrile stems from the distinct reactivity of
its three functional groups. Understanding these reactivities is crucial for designing efficient
synthetic routes.

Principles of Reactivity

The reactivity is governed by the electronic nature of the pyridine ring and its substituents.

o Pyridine Ring Activation: The electron-withdrawing nature of the ring nitrogen deactivates the
pyridine system towards electrophilic substitution but strongly activates it for nucleophilic
aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.[11][12]

e Chloro Group (C5-position): The chlorine at the 5-position is meta to the ring nitrogen. It does
not benefit from the strong resonance stabilization of the Meisenheimer intermediate that
occurs when the leaving group is at the 2- or 4-position.[11][13] Therefore, this chlorine is
significantly less reactive towards standard SNAr compared to a chloro group at the 2- or 4-
position, making it suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig).

e Hydroxyl Group (C3-position): The phenolic hydroxyl group is acidic and can be readily
deprotonated to form an alkoxide. This allows for O-alkylation or O-acylation reactions to
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introduce a wide variety of substituents.

 Nitrile Group (C2-position): The cyano group is a versatile functional handle. It can be
hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with
organometallic reagents to form ketones.[10]

(Substituted Isoxazole Precursoa

(Step 1: Gold(l)-Catalyzed Cyclization)

| Isoxazolopyridine Intermediate \

Step 2: Base-Mediated Rearrangement
(N-O Bond Cleavage)

Target 3-Hydroxypicolinonitrile

Purification
(Aqueous Workup & Chromatography)

Click to download full resolution via product page
Caption: General workflow for the synthesis of 3-hydroxypicolinonitrile derivatives.
Step-by-Step Methodology:

e Reaction Setup: To a solution of the appropriate isoxazolopyridine intermediate (1.0 eq) in
dry methanol (MeOH, ~0.02 M), add potassium carbonate (K2COs, 1.5 eq).
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o Causality: Methanol serves as the solvent. K2COs is a mild base that facilitates the N-O
bond cleavage and subsequent rearrangement to the more stable pyridine ring system.
[10]2. Heating: Stir the reaction mixture at 60 °C for approximately 30-60 minutes. Monitor
the reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

o Causality: Heating provides the necessary activation energy for the rearrangement
reaction to proceed at a practical rate.

e Quenching and Extraction: Cool the mixture to room temperature. Carefully quench the
reaction by adding 1 M aqueous HCI until the solution is acidic (pH ~5-6).

o Causality: The acid neutralizes the base and protonates the product, preparing it for
extraction.

o Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x
volumes). Combine the organic layers.

o Causality: The product is more soluble in the organic solvent (ethyl acetate) than in the
agueous phase, allowing for its separation from inorganic salts.

e Drying and Concentration: Dry the combined organic layers over anhydrous magnesium
sulfate (MgSOa), filter, and remove the solvent under reduced pressure (in vacuo).

o Causality: MgSOa4 removes residual water from the organic phase. Evaporation of the
solvent yields the crude product.

« Purification: Purify the crude material by column chromatography on silica gel to afford the
final 5-Chloro-3-hydroxypicolinonitrile.

o Causality: Chromatography separates the desired product from any unreacted starting
materials or side products, yielding a high-purity compound suitable for further use.

Applications in Drug Discovery and Research

This scaffold is not an end-product but a starting point for innovation. Its value lies in its
potential as a core component of novel therapeutic agents.
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Role as a Privileged Scaffold

The picolinonitrile framework is a key component in numerous biologically active compounds.
Its derivatives have been investigated for a wide range of therapeutic targets. The presence of
multiple, orthogonally-reactive functional groups allows for the rapid generation of a library of
analogs for high-throughput screening.

Hypothetical Therapeutic Application

Many kinase inhibitors, for example, feature a heterocyclic core that forms key hydrogen bonds
within the ATP-binding pocket of the enzyme. A drug candidate derived from 5-Chloro-3-
hydroxypicolinonitrile could be envisioned to function in a similar manner.
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Hypothetical Kinase Inhibition Pathway
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Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
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In this model, the nitrile and hydroxyl groups could serve as hydrogen bond donors/acceptors
to interact with the hinge region of the kinase, while the rest of the molecule could be
functionalized via the chloro-position to achieve selectivity and potency by extending into other
pockets of the active site.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Chloro-3-hydroxypicolinonitrile is
essential. While a specific MSDS is not widely published, data from analogous compounds like
5-Chloro-3-hydroxypyridine and other chloropyridines provides a strong basis for safety
protocols. [14][15][16]

e Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, cause
serious eye irritation, and may cause respiratory irritation. [15][16]* Personal Protective
Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with
side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after
handling.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from strong oxidizing agents and incompatible materials.

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations at an approved waste disposal plant.

Conclusion

5-Chloro-3-hydroxypicolinonitrile represents a potent tool in the arsenal of the modern
medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic
profile, and versatile, multi-point reactivity make it an ideal scaffold for the synthesis of novel
molecular entities. By providing distinct handles for both nucleophilic substitution and metal-
catalyzed cross-coupling, it enables the systematic exploration of chemical space, accelerating
the journey from hit identification to lead optimization in drug discovery.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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